molecular formula C16H16N4O2S B6577791 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 1235643-40-9

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B6577791
CAS No.: 1235643-40-9
M. Wt: 328.4 g/mol
InChI Key: YAEVWGZEVBITSN-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09939694 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the therapeutic effects associated with the modulation of GPR139.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its agonistic activity on GPR139. By activating this receptor, the compound can modulate the physiological processes associated with GPR139. The exact effects can vary depending on the disease, disorder, or condition being treated .

Biochemical Analysis

Biochemical Properties

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide plays a significant role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist for the GPR139 receptor, influencing signal transduction pathways . The nature of these interactions involves binding to the receptor, leading to conformational changes that activate downstream signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect various cell types, including neuronal cells, where it can alter neurotransmitter release and synaptic plasticity. Additionally, it impacts gene expression by upregulating or downregulating specific genes involved in cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It acts as an agonist for the GPR139 receptor, leading to receptor activation and subsequent signal transduction. This activation can result in enzyme inhibition or activation, depending on the downstream targets. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as improved cellular function and metabolism. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can result in altered metabolic states, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins. This distribution can impact its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization. The compound’s activity can be modulated by its presence in specific subcellular regions, influencing its interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(17-9-7-12-4-3-11-23-12)8-10-20-16(22)13-5-1-2-6-14(13)18-19-20/h1-6,11H,7-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVWGZEVBITSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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